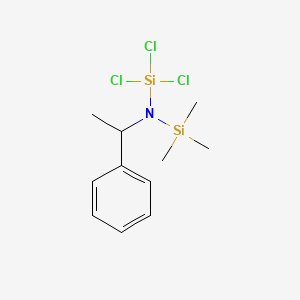
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1,1-trichlorosilane with N-(1-phenylethyl)-N-(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Applications in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine would depend on its specific application. In chemical reactions, it acts as a source of silicon and can participate in various transformations. In biological systems, its mechanism would involve interactions with cellular components and pathways, which would need to be studied in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichlorosilane: A simpler organosilicon compound used in similar applications.
N-(1-phenylethyl)-N-(trimethylsilyl)amine: A related compound with different functional groups.
Trimethylsilyl chloride: Another organosilicon compound with widespread use in organic synthesis.
Uniqueness
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other organosilicon compounds.
Propriétés
Numéro CAS |
389078-55-1 |
|---|---|
Formule moléculaire |
C11H18Cl3NSi2 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
1-phenyl-N-trichlorosilyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H18Cl3NSi2/c1-10(11-8-6-5-7-9-11)15(16(2,3)4)17(12,13)14/h5-10H,1-4H3 |
Clé InChI |
KEJBPOXJSSKXJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N([Si](C)(C)C)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


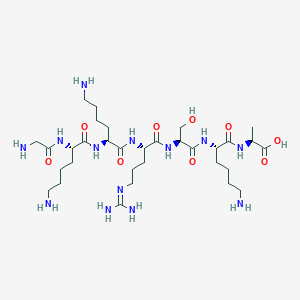
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
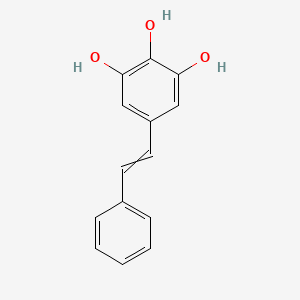
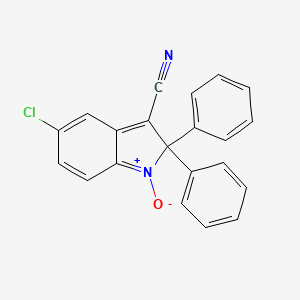
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
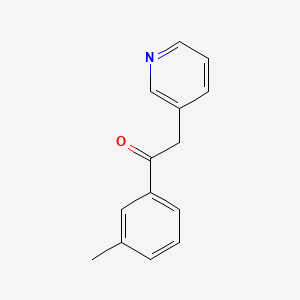

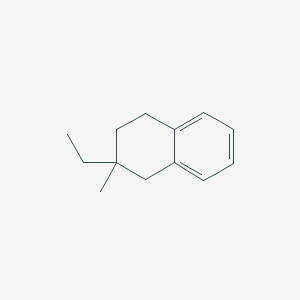

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
